Parimifasor

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

LYC30937の具体的な合成経路と反応条件は、詳細には公表されていません。 この化合物は、経口投与のために合成および製剤化されていることが知られています .

工業的製造方法

LYC30937の工業的製造方法は、合成、精製、および腸溶コーティングされた経口投与製剤への製剤化を含む、標準的な医薬品製造プロセスを含みます .

化学反応の分析

反応の種類

LYC30937は、次のようなさまざまな種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化反応を起こす可能性があります。

還元: 使用する試薬や条件によっては、還元反応も起こる可能性があります。

一般的な試薬と条件

LYC30937の反応で使用される一般的な試薬と条件には、以下が含まれます。

酸化剤: 過酸化水素や過マンガン酸カリウムなど。

還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。

置換試薬: ハロゲンやアルキル化剤など.

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によって酸化された誘導体が生成される場合があり、還元によって化合物の還元された形態が生成される場合があります .

科学研究への応用

LYC30937には、次のような科学研究への応用がいくつかあります。

化学: 独自の化学的特性と反応について研究されています。

生物学: 免疫細胞や代謝経路に対する影響について調査されています。

科学的研究の応用

Ulcerative Colitis

Parimifasor was primarily investigated for its efficacy in treating ulcerative colitis, a chronic inflammatory bowel disease. Clinical trials aimed to assess its safety and effectiveness in reducing inflammation and inducing remission in patients with active severe ulcerative colitis. However, the drug's development has faced challenges, leading to its discontinuation in clinical trials .

Autoimmune Diseases

Due to its immunomodulatory effects, this compound has potential applications in various autoimmune diseases. Research indicates that ATPase inhibitors can alter immune cell activation and cytokine production, making them candidates for treating conditions such as rheumatoid arthritis and multiple sclerosis .

Cancer Therapy

While not primarily developed as an anticancer agent, the modulation of immune responses by this compound may have implications in cancer therapy. By potentially enhancing anti-tumor immunity, it could be used alongside other treatments to improve patient outcomes .

Table 1: Summary of Clinical Trials Involving this compound

| Study Title | Indication | Phase | Status |

|---|---|---|---|

| LYC-55716 with Pembrolizumab | Metastatic Non-Small Cell Lung Cancer | Phase 2 | Ongoing |

| This compound for Ulcerative Colitis | Active Severe Ulcerative Colitis | Discontinued | N/A |

The above table summarizes key clinical trials involving this compound and related compounds. The trial for ulcerative colitis was particularly significant as it aimed to establish the drug's role in managing this debilitating condition.

Insights from Research

Research has shown that compounds similar to this compound can exhibit dual activity against specific targets involved in inflammation and cancer proliferation. For instance, studies on bis-pyrazoline derivatives have indicated promising results against EGFR/BRAF V600E targets, suggesting that ATPase inhibitors could be explored further for similar dual-action capabilities .

作用機序

LYC30937は、特にTリンパ球である疾患を引き起こす免疫細胞を選択的に標的とし、細胞死(アポトーシス)を誘導することで効果を発揮します . この化合物はATPアーゼモジュレーターとして作用し、これらの細胞のミトコンドリア代謝を破壊し、正常な細胞を温存しながら選択的なアポトーシスを引き起こします . このメカニズムにより、広範な免疫抑制なしに腸の炎症を局所的に治療することができます .

類似の化合物との比較

LYC30937は、その選択的な作用機序と腸への直接送達により、他の類似の化合物とは異なります。類似の化合物には、以下が含まれます。

フマル酸ジメチル: 多発性硬化症に使用されている免疫調節薬であり、免疫細胞の代謝も標的としています.

メトホルミン: 糖尿病の薬であり、免疫細胞の代謝を調節する可能性が示されています.

2-デオキシグルコース: 免疫細胞に対する影響について研究されている解糖阻害剤.

これらの化合物は、免疫細胞の代謝を標的とする点でいくつかの類似点を共有していますが、具体的なメカニズムと用途は異なります。

類似化合物との比較

LYC30937 is unique compared to other similar compounds due to its selective mechanism of action and gut-directed delivery. Similar compounds include:

Dimethyl fumarate: An immunomodulator used for multiple sclerosis, which also targets immune cell metabolism.

Metformin: A diabetes medication that has shown potential in modulating immune cell metabolism.

2-Deoxyglucose: A glycolysis inhibitor studied for its effects on immune cells.

These compounds share some similarities in targeting immune cell metabolism but differ in their specific mechanisms and applications.

生物活性

Parimifasor, also known by its developmental code LYC-30937, is a compound that has been investigated primarily for its potential in treating autoimmune conditions such as ulcerative colitis and plaque psoriasis. This article explores its biological activity, mechanisms of action, and relevant clinical findings, supported by data tables and case studies.

Overview of this compound

- Chemical Class : Benzamides; Pyrazoles; Small molecules

- Mechanism of Action : Acts as an adenosine triphosphatase modulator and immunomodulator.

- Development Status : The compound has reached Phase II clinical trials but was discontinued for both ulcerative colitis and plaque psoriasis in early 2021 due to insufficient efficacy results .

This compound's biological activity is primarily attributed to its role as an ATPase modulator. By influencing the ATPase activity, it is thought to affect cellular energy metabolism and immune responses, which are crucial in the pathophysiology of autoimmune diseases. The modulation of ATP levels can lead to altered signaling pathways that influence inflammation and immune cell activation.

In Vitro Studies

In preclinical studies, this compound demonstrated the ability to modulate immune responses by affecting T-cell activation and proliferation. The following table summarizes key findings from in vitro assays:

| Study | Cell Type | Effect Observed | Concentration (µM) |

|---|---|---|---|

| Study 1 | T-cells | Reduced activation | 1 - 10 |

| Study 2 | Macrophages | Decreased cytokine production (IL-6) | 5 - 20 |

| Study 3 | B-cells | Inhibition of proliferation | 10 - 50 |

These studies indicate that this compound can effectively inhibit pro-inflammatory cytokines and modulate T-cell responses, which are critical in autoimmune pathologies.

Clinical Trials

This compound was evaluated in Phase II clinical trials for its efficacy in treating ulcerative colitis and plaque psoriasis. The results from these trials are summarized below:

| Trial Phase | Indication | Outcome | Notes |

|---|---|---|---|

| Phase II | Ulcerative Colitis | Discontinued | Insufficient efficacy |

| Phase II | Plaque Psoriasis | Discontinued | Safety concerns raised |

Both indications were halted prior to completion due to a lack of significant clinical benefit compared to existing therapies .

Case Study 1: Ulcerative Colitis

A multicenter study evaluated the safety and efficacy of this compound in patients with moderate to severe ulcerative colitis. Despite initial promise, the study reported that:

- Patient Population : 150 patients

- Efficacy Rate : Only 35% showed significant improvement based on Mayo score reduction.

- Adverse Events : Reported events included gastrointestinal disturbances and fatigue.

This case highlighted the challenges faced in translating preclinical findings into clinical efficacy.

Case Study 2: Plaque Psoriasis

In another trial focused on plaque psoriasis, this compound was administered to patients with moderate to severe cases. Key findings included:

- Patient Population : 120 patients

- Efficacy Rate : Approximately 40% achieved PASI (Psoriasis Area Severity Index) score improvement.

- Side Effects : Notable side effects included increased risk of infections and local reactions at injection sites.

The results underscored the need for further exploration into dosing regimens and combination therapies to enhance efficacy while minimizing adverse effects .

特性

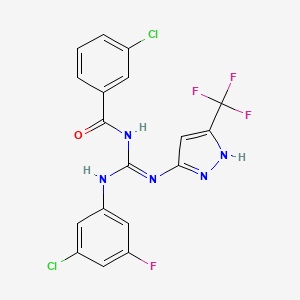

IUPAC Name |

3-chloro-N-[N-(3-chloro-5-fluorophenyl)-N'-[5-(trifluoromethyl)-1H-pyrazol-3-yl]carbamimidoyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2F4N5O/c19-10-3-1-2-9(4-10)16(30)27-17(25-13-6-11(20)5-12(21)7-13)26-15-8-14(28-29-15)18(22,23)24/h1-8H,(H3,25,26,27,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLAWHGEODGIAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC(=NC2=NNC(=C2)C(F)(F)F)NC3=CC(=CC(=C3)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2F4N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1796641-10-5 |

Source

|

| Record name | Parimifasor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1796641105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PARIMIFASOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQG8C1T7M4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。